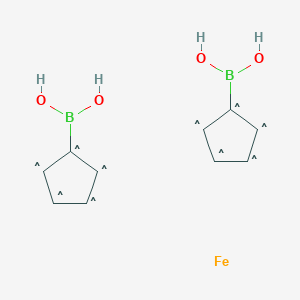

![molecular formula C25H21BrN4O B2377555 2-(9-bromo-6H-indolo[2,3-b]quinoxalin-6-yl)-N-isopropyl-N-phenylacetamide CAS No. 443329-06-4](/img/structure/B2377555.png)

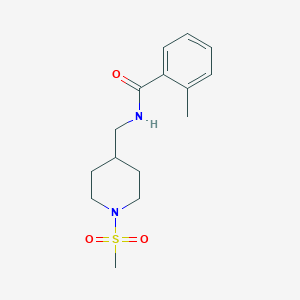

2-(9-bromo-6H-indolo[2,3-b]quinoxalin-6-yl)-N-isopropyl-N-phenylacetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Indolo[2,3-b]quinoxaline derivatives are known to exhibit a wide range of biological properties . They are similar in the stereochemistry of their basic skeleton to a naturally occurring alkaloid ellipticine, which is a known antitumor agent .

Synthesis Analysis

Indolo[2,3-b]quinoxalines can be synthesized by condensation of isatin and 5-nitroisatin with o-phenylenediamine . The alkylation of the title compounds with dimethyl sulfate gives the corresponding quaternary salts .Molecular Structure Analysis

The indolo[2,3-b]quinoxaline molecule contains multiple aromatic bonds, multiple bond(s), rotatable bond(s), and several ring structures .Chemical Reactions Analysis

Indolo[2,3-b]quinoxalines can undergo various reactions. For example, they can be alkylated with dimethyl sulfate to give the corresponding quaternary salts .科学的研究の応用

1. Antiviral and Immunomodulatory Effects

Compounds similar to 2-(9-bromo-6H-indolo[2,3-b]quinoxalin-6-yl)-N-isopropyl-N-phenylacetamide have been studied for their antiviral activity and ability to induce interferon. For example, certain 6H-indolo[2,3-b]quinoxalines have been shown to be potent interferon inducers and exhibit antiviral properties, with specific derivatives demonstrating significant activity (Shibinskaya et al., 2010). Additionally, these compounds have been observed to modulate biomarkers of inflammation, influencing the pro-inflammatory status in laboratory models (Antonovych et al., 2015).

2. Antibacterial Activities

Some derivatives of this compound class have been synthesized and evaluated for their antibacterial properties. Specific methyl-4-((substituted phenyl) [6H-indolo[2,3-b]quinoxalin-6yl]methylamino)benzoate derivatives showed potent inhibitory activity against different bacterial strains, suggesting potential as new antibacterial agents (Murthy et al., 2011).

3. Anticancer and Cytotoxic Activities

Research has indicated that 6H-indolo[2,3-b]quinoxaline derivatives possess significant anticancer and cytotoxic activities. For instance, certain 11-aminoalkylamino-substituted 5H- and 6H-indolo[2,3-b]quinolines and their methylated derivatives have been found to exhibit cytotoxicity against various cancer cell lines, with some showing selective cytotoxicities and DNA intercalation properties (Wang et al., 2012).

4. DNA and Protein Interaction

6H-Indolo[2,3-b]quinoxalines have been noted for their ability to intercalate with DNA, a property relevant to their pharmacological activities. The thermal stability of the DNA-6H-indolo[2,3-b]quinoxaline complex is crucial in elucidating anticancer and antiviral activities (Moorthy et al., 2013).

作用機序

将来の方向性

特性

IUPAC Name |

2-(9-bromoindolo[3,2-b]quinoxalin-6-yl)-N-phenyl-N-propan-2-ylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21BrN4O/c1-16(2)30(18-8-4-3-5-9-18)23(31)15-29-22-13-12-17(26)14-19(22)24-25(29)28-21-11-7-6-10-20(21)27-24/h3-14,16H,15H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSTZFJGWQYRYGS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C1=CC=CC=C1)C(=O)CN2C3=C(C=C(C=C3)Br)C4=NC5=CC=CC=C5N=C42 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21BrN4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(9-bromo-6H-indolo[2,3-b]quinoxalin-6-yl)-N-isopropyl-N-phenylacetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{4-[(5,6-dihydro-4H-1,3-thiazin-2-yl)amino]phenyl}ethan-1-one](/img/structure/B2377475.png)

![3,4-Dihydro-2H-[1,3]thiazino[3,2-a]benzimidazol-3-ol](/img/structure/B2377477.png)

![2,5-dichloro-N-[3-hydroxy-3-(trifluoromethyl)cyclobutyl]pyridine-4-carboxamide](/img/structure/B2377478.png)

![(6-Methoxypyridin-3-yl)-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methanone](/img/structure/B2377481.png)

![Ethyl 6-acetyl-2-(2-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2377484.png)

![5-(2-(4-methoxyphenyl)-2-oxoethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2377489.png)

![N-(1-cyano-1-methylethyl)-2-({[3,5-dimethyl-4-(2,2,2-trifluoroethoxy)phenyl]methyl}(methyl)amino)-N-methylacetamide](/img/structure/B2377491.png)